molecular formula C16H24N2O B15043633 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol

2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol

Cat. No.: B15043633
M. Wt: 260.37 g/mol
InChI Key: NNIAULIOWBELLZ-UHFFFAOYSA-N
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Description

2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL is an organic compound that belongs to the class of imines. It is characterized by the presence of a phenol group and a piperidine ring with four methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, hydrogen peroxide.

    Reducing Agents: Hydrazine, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for imine formation, metal catalysts for substitution reactions.

Major Products

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can participate in hydrogen bonding and electron transfer reactions, while the piperidine ring provides steric hindrance, enhancing its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)IMINO]METHYL]PHENOL is unique due to its combination of a phenol group and a hindered piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a stabilizer in industrial processes .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol

InChI

InChI=1S/C16H24N2O/c1-15(2)9-13(10-16(3,4)18-15)17-11-12-7-5-6-8-14(12)19/h5-8,11,13,18-19H,9-10H2,1-4H3

InChI Key

NNIAULIOWBELLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=CC2=CC=CC=C2O)C

Origin of Product

United States

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